molecular formula C18H23FN4O B4052268 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(3-fluorobenzyl)-2-pyrrolidinone

4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(3-fluorobenzyl)-2-pyrrolidinone

Cat. No.: B4052268
M. Wt: 330.4 g/mol
InChI Key: ISGKRDNCTBNIFM-UHFFFAOYSA-N
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Description

The compound “4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(3-fluorobenzyl)-2-pyrrolidinone” is also known as BLU-667 or Pralsetinib . It is a highly efficient, selective RET (c-RET) inhibitor, with an IC50 value of 0.4 nM against WT RET (c-RET) . It has effective inhibitory action against some common RET (c-RET) oncogenic mutations .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups including a pyrazole ring, an amine group, a fluorobenzyl group, and a pyrrolidinone ring . The exact structural details are not provided in the search results.


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of 100 mg/mL or higher, but is insoluble in water . The predicted pKa is 14.33±0.10 .

Scientific Research Applications

Antimicrobial and Antituberculosis Activities

Research into the development of novel Mycobacterium tuberculosis GyrB inhibitors has led to the synthesis of compounds with significant antimicrobial and antituberculosis activities. A study by Jeankumar et al. (2013) highlighted the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, demonstrating promising activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase.

Anticancer Activity

In the realm of anticancer research, the synthesis of novel compounds with potential anticancer activity is paramount. A study by Hammam et al. (2005) explored the synthesis of 6-fluorobenzo[b]pyran-4-one derivatives and their subsequent reactions to yield compounds with anti-lung cancer activity.

Antioxidant and Antitumor Activities

The development of compounds with antioxidant and antitumor activities is critical for novel therapeutic applications. El‐Borai et al. (2013) reported the microwave-assisted synthesis of pyrazolopyridine derivatives, with some compounds exhibiting significant antioxidant and antitumor activities against liver and breast cancer cell lines.

Antiallergic Agents

The search for new antiallergic compounds led to the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, as investigated by Menciu et al. (1999). These compounds were tested for their antiallergic potency, leading to the identification of highly potent candidates.

Fluorine Chemistry

The synthesis and evaluation of fluorine-containing compounds have implications for the development of materials with unique properties. Song et al. (2005) synthesized a series of α-amino (2, or 4)-fluorobenzyl-phosphonates containing the isoxazole moiety, showcasing moderate anticancer activity in vitro.

Mechanism of Action

The compound acts as a selective RET (c-RET) inhibitor, effectively inhibiting the activity of WT RET (c-RET) and some common RET (c-RET) oncogenic mutations . It has been shown to inhibit the growth of cells with RET mutations more effectively than other multi-kinase inhibitors .

Properties

IUPAC Name

4-[(1-ethyl-5-methylpyrazol-4-yl)methylamino]-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O/c1-3-23-13(2)15(10-21-23)9-20-17-8-18(24)22(12-17)11-14-5-4-6-16(19)7-14/h4-7,10,17,20H,3,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGKRDNCTBNIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CNC2CC(=O)N(C2)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(3-fluorobenzyl)-2-pyrrolidinone
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4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(3-fluorobenzyl)-2-pyrrolidinone
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4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(3-fluorobenzyl)-2-pyrrolidinone
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4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(3-fluorobenzyl)-2-pyrrolidinone
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4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(3-fluorobenzyl)-2-pyrrolidinone
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4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(3-fluorobenzyl)-2-pyrrolidinone

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